molecular formula C16H10ClFO2 B1300406 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one

3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one

Cat. No.: B1300406
M. Wt: 288.7 g/mol
InChI Key: YYJMAENVZAGDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

The synthesis of 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The presence of chloro and fluoro substituents enhances its binding affinity to target proteins, contributing to its biological activity.

Properties

Molecular Formula

C16H10ClFO2

Molecular Weight

288.7 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one

InChI

InChI=1S/C16H10ClFO2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2

InChI Key

YYJMAENVZAGDGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

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